molecular formula C14H18N2O B7474231 N,N,4,6,7-pentamethyl-1H-indole-2-carboxamide

N,N,4,6,7-pentamethyl-1H-indole-2-carboxamide

Cat. No. B7474231
M. Wt: 230.31 g/mol
InChI Key: FBLQGANWFBNPSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,4,6,7-pentamethyl-1H-indole-2-carboxamide, commonly known as PMIC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PMIC is a synthetic indole derivative that has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of PMIC is not fully understood. However, it has been proposed that the compound may exert its effects by interacting with cellular signaling pathways and enzymes. PMIC has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes. Additionally, PMIC has been found to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
PMIC has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. PMIC has also been found to inhibit the replication of certain viruses, such as hepatitis C virus and human immunodeficiency virus. Additionally, PMIC has been shown to have antioxidant and anti-inflammatory properties, which can be useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

PMIC has several advantages as a research tool. It is a synthetic compound, which means that it can be easily obtained and synthesized in large quantities. Additionally, PMIC has been found to be stable under a wide range of conditions, which makes it suitable for use in various experimental settings. However, there are also some limitations to using PMIC in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, PMIC has been found to exhibit some cytotoxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on PMIC. One area of interest is the development of PMIC-based drugs for the treatment of cancer and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of PMIC and to identify its molecular targets. Another area of interest is the use of PMIC as a fluorescent probe for the detection of metal ions in biological systems. Finally, more research is needed to investigate the potential of PMIC as an antioxidant and anti-inflammatory agent for the treatment of various diseases.
Conclusion:
In conclusion, PMIC is a synthetic indole derivative that has gained significant attention in scientific research due to its unique properties. It has been found to exhibit antitumor, antiviral, and antibacterial activities, as well as antioxidant and anti-inflammatory properties. PMIC has several advantages as a research tool, but there are also some limitations to using it in lab experiments. Future research on PMIC is needed to fully elucidate its mechanism of action and to identify its potential applications in various scientific fields.

Synthesis Methods

PMIC can be synthesized via a multistep process involving the reaction of 2-methylindole with chloroacetyl chloride, followed by the reaction of the resulting product with methylamine. The final product, PMIC, is obtained through the reaction of the intermediate product with acetic anhydride. This synthesis method has been well established in the literature and has been used by many researchers to obtain PMIC for their experiments.

Scientific Research Applications

PMIC has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antitumor, antiviral, and antibacterial activities, making it a promising candidate for the development of new drugs. PMIC has also been shown to have antioxidant and anti-inflammatory properties, which can be useful in the treatment of various diseases. Additionally, PMIC has been used as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

N,N,4,6,7-pentamethyl-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-8-6-9(2)11-7-12(14(17)16(4)5)15-13(11)10(8)3/h6-7,15H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLQGANWFBNPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(NC2=C1C)C(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,4,6,7-pentamethyl-1H-indole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.